N,5-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-2-amine
Description
Properties
IUPAC Name |
N,5-dimethyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N8/c1-10-5-15-14(16-6-10)20(2)11-7-21(8-11)13-4-3-12-18-17-9-22(12)19-13/h3-6,9,11H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLZQXEOLYVBWTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)N(C)C2CN(C2)C3=NN4C=NN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound N,5-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-2-amine is a heterocyclic compound that contains a triazole nucleus. Triazole compounds are known to bind readily in the biological system with a variety of enzymes and receptors. .
Mode of Action
Triazole compounds are known for their versatile biological activities They can interact with their targets, leading to various changes in the biological system
Biological Activity
N,5-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-2-amine is a complex heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and mechanisms of action.
Chemical Structure
The compound features a unique structural framework combining a pyrimidine core with a triazolo-pyridazine moiety and an azetidine ring. The molecular formula is with a molecular weight of approximately 278.34 g/mol. The presence of multiple nitrogen atoms and heterocycles suggests potential interactions with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A method reported includes the use of azetidine derivatives and triazole intermediates to form the final product through nucleophilic substitution reactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds containing the triazolo and pyrimidine moieties. For instance:
- Antibacterial Effects : The compound demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. In vitro tests showed minimum inhibitory concentrations (MICs) comparable to established antibiotics.
- Antifungal Properties : In addition to antibacterial effects, the compound exhibited antifungal activity against various strains of fungi, suggesting a broad-spectrum antimicrobial profile .
Anticancer Activity
Research indicates that compounds similar to this compound may possess anticancer properties:
- Mechanism of Action : Preliminary studies suggest that the compound may induce apoptosis in cancer cells through the modulation of signaling pathways such as the PI3K/Akt pathway. This effect was observed in various cancer cell lines including breast and lung cancers .
Enzyme Inhibition
The compound has been shown to inhibit specific enzymes involved in disease processes:
- Phosphodiesterase Inhibition : It has been reported that similar compounds exhibit phosphodiesterase inhibitory activity, which is crucial in regulating intracellular signaling pathways related to inflammation and cancer .
Case Studies
Several case studies have documented the effects of this compound and its analogs:
- Study on Antimicrobial Effects : A study involving a series of azetidine derivatives revealed that modifications in the triazole ring significantly enhanced antibacterial potency against resistant strains .
- Anticancer Research : In vitro studies on human cancer cell lines demonstrated that treatment with this compound resulted in reduced cell viability and induced apoptosis .
Data Table
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Compound 1: 5-ethyl-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-2-amine (BL16551)
- Key Difference : The 5-position of the pyrimidine ring bears an ethyl group instead of a methyl group.
- Molecular weight remains similar (310.36 vs. 310.36 g/mol), suggesting minimal steric impact .
- Research Note: No direct activity data is available, but ethyl groups in analogous compounds often improve metabolic stability by shielding reactive sites.
Compound 2: [1,2,4]Triazolo[1,5-a]pyrimidin-5-amine, N,N-diethyl-7-propyl-6-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]
- Key Differences :
- Core: [1,2,4]Triazolo[1,5-a]pyrimidine vs. pyrimidine-triazolopyridazine.
- Substituents: Tetrazole-linked biphenyl and propyl/diethyl groups.
- Implications :
Compound 3: Piperidin-4-ylmethyl-pyrimidin-2-yl-amine Derivatives
- Key Differences :
- Azetidine replaced with a 6-membered piperidine ring (e.g., 1-(Pyrimidin-2-yl)piperidin-3-ol).
- Hydroxyl or other polar groups on the piperidine.
- Hydroxyl groups (e.g., in 1-(Pyrimidin-2-yl)piperidin-3-ol) enable hydrogen bonding, enhancing target affinity but possibly reducing blood-brain barrier penetration .
Structural and Functional Comparison Table
| Compound Name | Core Structure | Key Substituents | Molecular Formula | Molecular Weight (g/mol) | Notable Properties |
|---|---|---|---|---|---|
| Target Compound | Pyrimidine-triazolopyridazine | 5-methyl, azetidine-linked triazolopyridazine | C₁₅H₁₈N₈ | 310.36 | Rigid structure, moderate lipophilicity |
| BL16551 | Pyrimidine-triazolopyridazine | 5-ethyl, azetidine-linked triazolopyridazine | C₁₅H₁₈N₈ | 310.36 | Higher lipophilicity |
| N,N-diethyl-7-propyl-6-[[2'-(2H-tetrazol-5-yl)biphenyl-4-yl]methyl] derivative | Triazolopyrimidine | Tetrazole-biphenyl, propyl/diethyl | C₂₆H₂₈N₁₂ | 532.58 (estimated) | Enhanced solubility (tetrazole), bulky |
| 1-(Pyrimidin-2-yl)piperidin-3-ol | Pyrimidine-piperidine | Piperidin-3-ol | C₉H₁₃N₃O | 179.22 | Hydrogen-bonding capability |
Research Findings and Implications
Azetidine vs. Piperidine derivatives, however, may exhibit broader target compatibility due to flexibility .
Substituent Effects :
- Methyl/ethyl groups at the pyrimidine 5-position (target vs. BL16551) minimally alter molecular weight but significantly modulate lipophilicity. Ethyl groups may improve metabolic stability .
Tetrazole Utility :
- The tetrazole group in Compound 2 introduces pH-dependent solubility, a feature absent in the target compound. This could make Compound 2 more suitable for gastrointestinal absorption .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N,5-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-2-amine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization of hydrazine derivatives with aldehydes/ketones and subsequent coupling with azetidine intermediates. Key parameters for optimization include solvent polarity (e.g., ethanol or DMF), temperature control (60–120°C), and catalysts like HATU or DIPEA for amide bond formation. Yield improvements (20–45%) are achieved by adjusting stoichiometry and purification via column chromatography .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound’s structure?
- Methodological Answer : X-ray crystallography (e.g., using SHELXTL software) resolves the 3D configuration of the triazolo-pyridazine core and azetidine substituents. Complementary techniques include:
- NMR : H and C NMR to confirm methyl and pyrimidine proton environments.
- HRMS : High-resolution mass spectrometry for molecular weight validation.
- FT-IR : Identification of amine and triazole functional groups .
Q. What preliminary assays should be conducted to evaluate the compound’s biological activity?
- Methodological Answer : Initial screening should focus on kinase inhibition (e.g., BRD4 bromodomain assays) and cytotoxicity profiling (MTT assays in cancer cell lines). Use DMSO stock solutions (100 mM) diluted in PBS for dose-response studies. Include positive controls (e.g., JQ1 for BRD4) and validate results with triplicate experiments .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve bioactivity?
- Methodological Answer : Systematically modify substituents at the pyrimidine (e.g., methyl groups) and azetidine (e.g., cyclopropyl or fluorophenyl) positions. Evaluate changes using:
- In-silico docking : Predict binding affinity to target proteins (e.g., BRD4).
- In-vitro assays : Compare IC values across analogs.
- Pharmacophore modeling : Identify critical hydrogen-bonding interactions (e.g., triazole N-atoms with kinase residues) .
Q. What strategies resolve contradictions in biological activity data across different assays?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., serum protein interference, pH sensitivity). Address by:
- Standardizing protocols : Use identical cell lines, serum concentrations, and incubation times.
- Orthogonal assays : Validate kinase inhibition via both fluorescence polarization and thermal shift assays.
- Meta-analysis : Pool data from multiple studies to identify trends (e.g., logP vs. cytotoxicity correlations) .
Q. How can pharmacokinetic (PK) parameters be optimized for in-vivo studies?
- Methodological Answer : Improve bioavailability via:
- Prodrug design : Introduce ester groups to enhance solubility.
- Microsomal stability testing : Identify metabolic hotspots (e.g., azetidine ring oxidation) using liver microsomes.
- Plasma protein binding assays : Adjust substituents (e.g., trifluoromethyl groups) to reduce binding and increase free drug concentration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
